Predicted Lipophilicity Shift (ΔLogP ≈ 0.45) Relative to 6-H Parent Scaffold Drives Passive Permeability Optimization
The 6-methyl group provides a calculated ΔLogP increase of approximately 0.45 units compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (parent scaffold, CAS 223376-47-4), based on ZINC15-predicted properties [1][2]. This lipophilicity shift moves the compound closer to the optimal CNS drug-like LogP range (1–3) while maintaining sufficient aqueous solubility (predicted SLogP = 1.28 for the 6-methyl analog vs. ~0.83 for the parent) [1].
| Evidence Dimension | Predicted partition coefficient (SLogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 175.19 g/mol; predicted SLogP = 1.28 (ZINC306723798) [1] |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (parent), MW = 161.16 g/mol; predicted SLogP ≈ 0.83 (estimated from class-level data) [2] |
| Quantified Difference | ΔMW = +14.03 g/mol; estimated ΔSLogP ≈ +0.45 |
| Conditions | In silico prediction via ZINC15 database; experimental validation of solubility trends available from class-level SAR studies on pyrrolo[2,3-b]pyridine carboxamides [2] |
Why This Matters
The favorable lipophilicity shift positions the 6-methyl analog closer to the CNS drug-like LogP range (1–3), enhancing passive permeability while retaining acceptable solubility—critical parameters for fragment library selection and early lead optimization decisions in CNS-targeted programs.
- [1] ZINC15 Database. Substance ID: ZINC306723798 (6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide). Accessed 2026-04-27. View Source
- [2] Vadukoot, A. K.; Sharma, S.; Aretz, C. D.; Kumar, S.; Gautam, N.; Alnouti, Y.; Aldrich, A. L.; Heim, C. E.; Kielian, T.; Hopkins, C. R. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett. 2020, 11 (10), 1848–1854. View Source
